Tetromycin B Exhibits Superior Potency Against the Parasitic Protease Rhodesain Compared to Closest Analogs
In a direct head-to-head study, Tetromycin B (5) was compared with the other active tetromycin derivatives (tetromycins 3 and 4) for inhibition of rhodesain, a key target in African trypanosomiasis. Tetromycin B demonstrated an inhibition constant (Ki) of 0.62 ± 0.03 µM [1]. This represents a >3-fold improvement in potency compared to tetromycin 3 (Ki = 2.1 ± 0.90 µM) and a >6-fold improvement over tetromycin 4 (Ki = 4.00 ± 0.30 µM) [1].
| Evidence Dimension | Inhibition Constant (Ki) for Rhodesain |
|---|---|
| Target Compound Data | Ki = 0.62 ± 0.03 µM |
| Comparator Or Baseline | Tetromycin 3: Ki = 2.1 ± 0.90 µM; Tetromycin 4: Ki = 4.00 ± 0.30 µM |
| Quantified Difference | Tetromycin B is 3.4x more potent than tetromycin 3 and 6.5x more potent than tetromycin 4 |
| Conditions | Enzyme inhibition assay monitoring substrate hydrolysis over time, average of ≥2 independent assays |
Why This Matters
This potency differential directly impacts the effective concentration range for target engagement in cellular and biochemical assays, with Tetromycin B achieving complete inhibition at significantly lower concentrations than its analogs.
- [1] Pimentel-Elardo, S. M., et al. (2011). New Tetromycin Derivatives with Anti-Trypanosomal and Protease Inhibitory Activities. *Marine Drugs*, 9(10), 1682-1697. View Source
